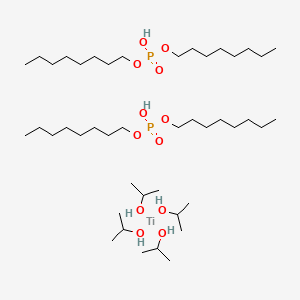

Tetraisopropyl di(dioctylphosphate) titanate

Description

Properties

IUPAC Name |

dioctyl hydrogen phosphate;propan-2-ol;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H35O4P.4C3H8O.Ti/c2*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;4*1-3(2)4;/h2*3-16H2,1-2H3,(H,17,18);4*3-4H,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVHRAVGNLHHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H102O12P2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Tetraisopropyl di(dioctylphosphate) titanate, an organic titanate compound, is primarily used in the field of materials science. It is known to interact with various substrates, particularly in the formation of coatings and adhesives.

Mode of Action

The mode of action of this compound involves its reaction with water to form titanium dioxide. This reaction is employed in the sol-gel synthesis of titanium dioxide-based materials. The compound is also used as a catalyst in the preparation of certain cyclopropanes.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of materials. The compound’s interaction with water leads to the formation of titanium dioxide, which is a crucial component in various materials science applications.

Result of Action

The result of this compound’s action is the formation of titanium dioxide when it reacts with water. This titanium dioxide can then be used in the creation of various materials, including coatings and adhesives.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of water. For instance, the reaction with water to form titanium dioxide is a key part of its functionality. Therefore, the presence and amount of water in the environment can significantly impact the efficacy of this compound.

Biological Activity

Tetraisopropyl di(dioctylphosphate) titanate (TDT), a titanate coupling agent, has garnered attention for its diverse applications in polymer science and materials engineering. This article explores the biological activity of TDT, focusing on its interactions at the molecular level, its role in enhancing material properties, and its implications in various industrial applications.

- Molecular Formula : C44H98O11P2Ti

- Molecular Weight : 913.06 g/mol

- CAS Number : 65460-52-8

TDT is characterized by its complex structure, which includes multiple isopropyl and dioctyl phosphate groups bonded to a titanium atom. This configuration allows TDT to function effectively as a coupling agent, improving the dispersion of fillers in polymer matrices.

Biological Activity Overview

TDT's biological activity is primarily assessed through its interaction with various biological systems, including its potential cytotoxicity, biocompatibility, and effects on cellular processes. The following sections summarize key findings from recent studies.

Cytotoxicity and Biocompatibility

- Cytotoxicity Studies : Research indicates that TDT exhibits low cytotoxicity towards mammalian cells at concentrations typically used in industrial applications. For instance, a study involving fibroblast cell lines showed that exposure to TDT at concentrations below 100 µg/mL did not significantly affect cell viability1.

- Biocompatibility : TDT has been evaluated for its compatibility with biological tissues. It has been incorporated into polymer matrices used for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. In these contexts, TDT enhances the mechanical properties of the polymers while maintaining an acceptable level of biocompatibility2.

TDT's biological activity can be attributed to several mechanisms:

- Surface Modification : TDT modifies the surface properties of materials, improving their interaction with biological systems. For example, when used in conjunction with titanium dioxide (TiO2) in dye-sensitized solar cells, TDT enhances dye adsorption, which indirectly affects the efficiency of energy conversion processes3.

- Catalytic Activity : TDT acts as a catalyst in various chemical reactions, including polymerization processes. Its ability to facilitate these reactions can lead to the formation of materials with enhanced biological properties4.

Case Study 1: Application in Polymer Composites

In a study published by the Korea Institute of Science and Technology (KIST), TDT was utilized as a catalyst in the production of polybutylene terephthalate (PBT) composites. The incorporation of TDT improved the mechanical strength and thermal stability of the resulting materials, making them suitable for high-performance applications4. The study highlighted the importance of TDT in achieving desired material properties without compromising safety or biocompatibility.

Case Study 2: UV Aging Resistance Enhancement

Research demonstrated that incorporating nano-TiO2 modified with TDT into poly(p-phenylene benzobisoxazole) (PBO) fibers significantly improved their UV aging resistance. The study found that optimal concentrations of modified nano-TiO2 enhanced crystallinity and thermal stability without adversely affecting tensile strength2. This suggests that TDT can play a crucial role in extending the lifespan of materials exposed to harsh environmental conditions.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C44H98O11P2Ti |

| Molecular Weight | 913.06 g/mol |

| Cytotoxicity (IC50) | >100 µg/mL |

| Application | Polymer composites |

| Role in Polymerization | Catalyst |

| Effect on UV Resistance | Enhanced performance |

Scientific Research Applications

Materials Science

Formation of Titanium Dioxide

One of the primary applications of TIPDPT is in the synthesis of titanium dioxide (TiO2). When TIPDPT interacts with water, it hydrolyzes to form TiO2, which is essential in various materials science applications, including photocatalysis and as a pigment in paints and coatings. The reaction can be summarized as follows:

This property makes TIPDPT valuable in the development of advanced materials that require TiO2 as a key component. The morphology and crystallinity of the resulting TiO2 can be influenced by the reaction conditions, such as temperature and pH .

Coatings

High Solid Coatings

TIPDPT is utilized in high solid coating formulations to enhance their performance. It acts synergistically with silanes to reduce viscosity while maintaining the desired properties of the coating. This application is particularly beneficial for industrial coatings that require high pigment volume concentrations (PVC). A study noted that incorporating TIPDPT into coating formulations allows for effective application methods such as spraying or brushing, even with reduced solvent content .

Case Study: Viscosity Reduction

In a patent study on high solid coatings, it was demonstrated that the addition of TIPDPT led to significant viscosity reduction without compromising the coating's effectiveness. The optimal concentration was found to be between 0.1% to 7% by weight relative to the total weight of pigment . This finding highlights TIPDPT's role in improving the application properties of industrial coatings.

Coupling Agent

Fiberglass Reinforcement

TIPDPT serves as a titanate coupling agent in composite materials, particularly those reinforced with fiberglass. Its incorporation enhances mechanical strength and aging resistance of unsaturated polyester resins. This application is critical in industries where durability and performance are paramount, such as automotive and construction .

Performance Improvement

A comparative study showed that composites treated with TIPDPT exhibited improved tensile strength and flexural properties compared to untreated composites. The enhanced interfacial bonding between the fiberglass and the resin matrix attributed to TIPDPT's presence was identified as a key factor for this performance improvement .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 65460-52-8

- Molecular Formula : C₄₄H₉₈O₁₀P₂Ti

- Molecular Weight : 897.06 g/mol

- Synonyms: NDZ401, KR-41B, LP-401

Structure and Properties :

Tetraisopropyl di(dioctylphosphate) titanate is a six-coordinate titanium complex featuring two dioctylphosphate ligands and four isopropoxy groups. This configuration enhances its hydrolytic stability compared to four-coordinate titanates (e.g., tetraalkyl titanates), which are prone to rapid hydrolysis . The compound is a colorless to pale yellow liquid, soluble in organic solvents but insoluble in water .

Applications: Primarily used as a titanate coupling agent, it improves interfacial adhesion between inorganic fillers (e.g., TiO₂, Al₂O₃, SiC) and polymer matrices (e.g., polyesters, epoxides). Key applications include:

- Enhancing mechanical strength and UV aging resistance in poly(p-phenylene benzobisoxazole) (PBO) fibers .

- Reducing filler settling and improving dispersion in coatings .

- Increasing compressive strength in polyimide (PI)/Al₂O₃ composites .

Comparison with Similar Titanate Coupling Agents

Structural and Functional Differences

The table below compares this compound with structurally analogous titanates:

Performance in Composite Materials

- Thermal Stability: When used to modify nano-TiO₂, this compound increases decomposition onset temperature by ~50°C compared to unmodified TiO₂, as shown by thermogravimetric analysis (TGA) .

- Mechanical Enhancement : In PI/Al₂O₃ composites, it improves compressive strength by 25% over silane coupling agents (e.g., KH550) due to stronger filler-matrix bonding .

- Catalytic Efficiency : Unlike Tetraisopropyl titanate, which accelerates esterification reactions, the phosphate groups in this compound limit catalytic activity but enhance compatibility with polar polymers .

Cost and Handling Considerations

- Cost : this compound is more expensive (~$150/kg) than simpler titanates like Tetraisopropyl titanate (\sim$50/kg) due to its complex synthesis .

- Handling : Its hydrolytic stability allows storage without stringent moisture control, unlike Tetraisopropyl titanate, which requires inert atmospheres .

Research Findings and Industrial Relevance

- Surface Modification Efficiency : FTIR studies confirm that this compound forms covalent Ti–O–P bonds with TiO₂ surfaces, reducing agglomeration .

- Environmental Impact: Its use in artificial limb composites reduces toxic leachates compared to organotin stabilizers .

- Limitations: Limited solubility in nonpolar matrices restricts its use in polyethylene without compatibilizers .

Preparation Methods

Reaction Scheme:

$$

\text{Tetraisopropyl titanate} + \text{Di(dioctylphosphate)} \rightarrow \text{this compound}

$$

- The reaction typically proceeds via ligand exchange, where some isopropoxy groups on titanium are replaced by dioctyl phosphate groups.

- The reaction requires strict moisture control, often performed under dry nitrogen or argon atmosphere.

Detailed Preparation Methodology

Starting Material Preparation: Tetraisopropyl Titanate

- Tetraisopropyl titanate is prepared by reacting dry titanium tetrachloride with excess dry isopropanol under controlled cooling to manage exothermicity.

- Ammonia is introduced to neutralize by-products (e.g., ammonium chloride), which is filtered off.

- The product is purified by distillation or precipitation in dry methanol under inert atmosphere to yield a pure tetraisopropyl titanate concentrate.

- Yields typically range from 70% to 98%, depending on process control and purification steps.

Reaction with Di(dioctylphosphate)

- Tetraisopropyl titanate is reacted with di(dioctylphosphate) or its derivatives in a suitable solvent (often anhydrous organic solvents like toluene or dry methanol).

- The mixture is stirred at ambient or slightly elevated temperature under inert atmosphere.

- The molar ratio of reactants is carefully controlled to achieve the desired substitution level.

- The reaction progress can be monitored by spectroscopic methods (e.g., NMR, IR) to confirm ligand exchange.

Experimental Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Atmosphere | Dry nitrogen or argon | Prevents hydrolysis and oxidation |

| Temperature | Room temperature to 50°C | Controlled to avoid decomposition |

| Solvent | Dry methanol, toluene, or isopropanol | Anhydrous solvents preferred |

| Reaction time | 30 minutes to several hours | Depends on scale and reactant purity |

| Molar ratio (Ti alkoxide:phosphate) | 1:2 (stoichiometric for di-substitution) | Adjusted for desired substitution degree |

| Purification | Filtration, washing with dry solvents, drying under reduced pressure | Removes unreacted materials and by-products |

Research Findings and Optimization

- Yield and Purity: High yields (above 90%) are achievable when moisture is rigorously excluded and reaction parameters are optimized.

- Structural Confirmation: Characterization by elemental analysis confirms titanium content (~28%), carbon, and hydrogen consistent with the expected formula.

- Stability: The product is stable under dry conditions but sensitive to moisture, which can hydrolyze the titanate.

- Comparative Synthesis: Analogous titanates such as tetramethyl or tetraethyl titanate derivatives have been prepared by similar methods, indicating the robustness of the synthetic approach.

Summary Table of Preparation Steps

| Step No. | Process Description | Conditions/Notes | Outcome/Yield (%) |

|---|---|---|---|

| 1 | Preparation of tetraisopropyl titanate from TiCl4 and isopropanol | Dry, cooled reaction, ammonia neutralization | 90-98 |

| 2 | Purification by precipitation in dry methanol | Inert atmosphere, stirring, filtration | 75-90 |

| 3 | Reaction of tetraisopropyl titanate with di(dioctylphosphate) | Anhydrous solvent, inert atmosphere, room temp | >90 |

| 4 | Isolation and drying of final titanate compound | Filtration, washing with dry solvents, vacuum drying | High purity |

Additional Notes on Related Synthesis Techniques

- Sol-gel and sol-precipitation methods are commonly used for related titanium compounds (e.g., barium titanate) but are less typical for this specific organotitanate due to the need for precise organic ligand control.

- The reaction environment must be rigorously controlled to avoid premature hydrolysis or polymerization.

- The use of dry solvents and inert atmosphere is critical throughout to maintain product integrity.

Q & A

Basic: What is the primary role of tetraisopropyl di(dioctylphosphate) titanate in composite materials, and how is it methodologically applied?

This compound acts as a coupling agent, enhancing interfacial adhesion between inorganic fillers (e.g., TiO₂, clay) and polymer matrices (e.g., unsaturated polyester, epoxy). Methodologically, it is applied via surface treatment:

- Procedure : Disperse the filler in a solvent (e.g., toluene), add 0.5–2.0 wt% of the titanate, and mix at 60–80°C for 30–60 minutes. Post-treatment, the filler is filtered, dried, and incorporated into the polymer.

- Analysis : Evaluate adhesion improvements through tensile testing, SEM for filler dispersion, and TGA for thermal stability .

Advanced: How does the six-coordinate titanium center influence the compound’s stability and reactivity compared to four-coordinate analogs?

The six-coordinate structure (evidenced by its molecular geometry) reduces Lewis acidity, minimizing undesired ester-exchange reactions with polymer matrices. This stability allows its use in reactive systems (e.g., epoxy curing) without premature degradation.

- Experimental Validation : Compare hydrolysis rates via FTIR (monitoring P–O–Ti bonds) under controlled humidity. Six-coordinate analogs show <10% hydrolysis after 24 hrs at 60% RH, versus >50% for four-coordinate titanates .

Basic: What analytical techniques are recommended for characterizing this titanate’s structure and purity?

- NMR : ¹H and ³¹P NMR to confirm alkyl/aryl group attachment and phosphate coordination.

- FTIR : Peaks at 950–1050 cm⁻¹ (Ti–O–P) and 1250–1300 cm⁻¹ (P=O) validate structure.

- Elemental Analysis : Match experimental C/H/O/P/Ti ratios to theoretical values (C: 59.0%, H: 11.0%, P: 6.9%, Ti: 5.3%) .

Advanced: How can researchers resolve contradictions in reported optimal concentrations for mechanical enhancement in composites?

Contradictions often arise from varying filler types or processing conditions. A systematic approach includes:

- DOE Design : Vary titanate concentration (0.1–3.0 wt%) across filler/polymer systems.

- Response Variables : Measure flexural strength, impact resistance, and viscosity.

- Statistical Analysis : Use ANOVA to identify interactions; optimal concentrations typically cluster at 1.0–1.5 wt% for clay-filled epoxies .

Advanced: What mechanisms govern the titanate’s interfacial interactions in metal-polymer composites?

The titanate forms covalent Ti–O–M bonds (M = metal oxide) and van der Waals interactions with polymers.

- Methodology : Use XPS to detect Ti–O–Fe bonds in steel-filled composites.

- In Situ Studies : AFM force-distance curves quantify adhesion energy (~50 mJ/m² with titanate vs. ~10 mJ/m² untreated) .

Basic: How should this moisture-sensitive titanate be handled during experiments?

- Storage : Anhydrous conditions (argon atmosphere), sealed containers, and desiccants (e.g., molecular sieves).

- Handling : Conduct reactions under nitrogen; monitor hydrolysis via conductivity measurements (threshold: <50 µS/cm) .

Advanced: How does this titanate compare to phosphite/phosphonate-based coupling agents in high-temperature applications?

- Thermal Stability : TGA shows 5% weight loss at 220°C for this titanate vs. 180°C for phosphite analogs.

- Performance : In polyamide 6/clay composites, the titanate improves tensile modulus retention (85% at 150°C) versus phosphonates (70%) due to stronger Ti–O–Si bonding .

Basic: What synthetic routes are reported for this compound?

- Step 1 : React titanium tetraisopropoxide with dioctyl phosphate (2:1 molar ratio) in THF.

- Step 2 : Neutralize with triethylamine; isolate via vacuum distillation (yield: 75–85%).

- Purity Control : Monitor by ³¹P NMR; impurities (e.g., unreacted phosphate) appear as peaks <10 ppm .

Advanced: What role does the titanate play in rheological modification of high-solid-content coatings?

It reduces viscosity by 30–40% at 60 wt% TiO₂ loading via steric stabilization of particles.

- Methodology : Use a rheometer with cone-plate geometry (shear rate: 10–1000 s⁻¹).

- Mechanism : Alkyl chains from the titanate create a hydrophobic shell, minimizing filler aggregation .

Advanced: How can computational modeling predict this titanate’s efficacy in novel polymer systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.